molecular formula C12H6O3 B045246 1,8-Naphthalic anhydride CAS No. 81-84-5

1,8-Naphthalic anhydride

Cat. No.: B045246
CAS No.: 81-84-5
M. Wt: 198.17 g/mol
InChI Key: GRSMWKLPSNHDHA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1,8-Naphthalic anhydride is a precursor to a large family of naphthalimides . These naphthalimides are used as optical brighteners , and have been widely used as fluorescent molecules in biological, chemical, and medical fields . They have been intensively investigated for their biomedical applications . In the anticancer research area, functionalized naphthalimides derivatives have attracted much attention due to their binding capability to DNA and exhibiting anticancer activities .

Mode of Action

The mode of action of this compound involves the displacement of chloride groups by amines and alkoxides . This displacement gives rise to a large family of naphthalimides . These naphthalimides have been widely used to design fluorescent chemosensors for detection of various molecules based on the change of fluorescence lifetime, the enhancing or quenching intensity of fluorescence, and the shift of emission wavelength after binding to the target molecule .

Biochemical Pathways

The biochemical pathways of this compound involve the aerobic oxidation of acenaphthene . This process leads to the formation of this compound . The compound can then be used to prepare 2,6-naphthalenedicarboxylic acid .

Pharmacokinetics

Information on the pharmacokinetics of this compound is currently limited. It is known that the compound has low solubility in aqueous media, which is a major limitation for its bio-applications .

Result of Action

The result of the action of this compound is the production of naphthalimides with high stability and various fluorescence properties . These naphthalimides show a long emission wavelength around 600 nm and high solubility in polar solvents . These unique features allow these derivatives to be used as excellent labeling reagents in the biological system .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the fluorescence properties of its derivatives can be notably interfered with by autofluorescence in living cells .

Preparation Methods

1,8-Naphthalic anhydride is typically prepared by the aerobic oxidation of acenaphthene . The reaction involves the use of oxygen or air as the oxidizing agent, often in the presence of a catalyst. Industrial production methods may vary, but the general approach involves similar oxidation processes.

Chemical Reactions Analysis

Properties

IUPAC Name

3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione
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InChI

InChI=1S/C12H6O3/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(14)15-11/h1-6H
Source PubChem
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InChI Key

GRSMWKLPSNHDHA-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC2=C3C(=C1)C(=O)OC(=O)C3=CC=C2
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Molecular Formula

C12H6O3
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DSSTOX Substance ID

DTXSID4026505
Record name 1H,3H-Naphtho(1,8-cd)pyran-1,3-dione
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Molecular Weight

198.17 g/mol
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Physical Description

Dry Powder, Light tan solid; [HSDB] Tan powder; Decomposed by water; [MSDSonline]
Record name 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione
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Flash Point

272 °C, 272 degree C (open cup)
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Solubility

Slightly sol in acetic acid; very soluble in ether and alcohol., Practically insoluble in water
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Vapor Pressure

0.00000041 [mmHg]
Record name 1,8-Naphthalic anhydride
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Color/Form

Light tan crystalline solid, Needles in alcohol

CAS No.

81-84-5, 34314-32-4
Record name Naphthalic anhydride
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Record name Naphthalenedicarboxylic anhydride
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Record name 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione
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Melting Point

273-274 °C
Record name NAPHTHALIC ANHYDRIDE
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Synthesis routes and methods

Procedure details

The following morning thin-layer chromatography showed only a trace presence of the dibromonaphthalic anhydride. The reaction mixture was cooled to room temperature followed by the addition of 350 ml of ether. The triethylamine hydrobromide byproduct was removed by filtration. The filtrate was concentrated on the rotary evaporator, to give the diphenylethynyl derivative of the 1,8-naphthalic anhydride.
Name
dibromonaphthalic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is the molecular formula and weight of 1,8-Naphthalic anhydride?

A1: this compound has the molecular formula C12H6O3 and a molecular weight of 198.17 g/mol.

Q2: What spectroscopic data are available for characterizing this compound?

A2: Researchers commonly employ techniques like 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry to characterize this compound and its derivatives. [, , , , , , , , , ] These methods provide insights into the compound's structure, purity, and interactions with other molecules.

Q3: How does the solubility of this compound vary in different solvents?

A3: this compound exhibits varying solubilities depending on the solvent. It shows higher solubility in acetone compared to methanol, ethanol, and acetic acid. [] This solubility difference is crucial for selecting appropriate solvents in reactions and purification processes.

Q4: What is known about the thermal stability of this compound and its derivatives?

A4: Studies have shown that this compound derivatives, particularly phthaloperinone dyes incorporating this moiety, possess excellent thermal stability. These dyes retain significant weight even at temperatures up to 450°C. []

Q5: Can this compound act as a catalyst or promote specific chemical reactions?

A5: While not a catalyst itself, this compound plays a crucial role in synthesizing compounds with catalytic properties. For example, it is a precursor for creating trithio-1,8-naphthalic anhydride, a compound that undergoes Diels-Alder reactions with electron-deficient alkenes, yielding novel fused heterocyclic compounds with potential catalytic applications. [, ]

Q6: How does the structure of this compound lend itself to the synthesis of metallacycles?

A6: The anhydride functionality in this compound readily undergoes ring-opening reactions with metal acetates in the presence of ancillary ligands like 2,2′-bipyridine or 1,10-phenanthroline. This reaction leads to the formation of di-, tetra-, and hexanuclear metallacycles of various metals, including Co2+, Ni2+, and Zn2+ []. These metallacycles hold potential in areas like catalysis and materials science.

Q7: Have computational methods been used to study this compound and its derivatives?

A7: Yes, researchers utilize computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to understand the electronic structures and properties of this compound derivatives. [] These calculations provide valuable insights into their electronic absorption properties, charge-transfer characteristics, and potential applications in areas like organic electronics.

Q8: How do substituents on the this compound core influence its properties?

A8: Introducing different substituents at the 3- or 4-position of this compound significantly impacts its photophysical and electrochemical properties. For instance, incorporating aryl groups with varying donor strengths via Stille coupling affects the energy levels and charge-transfer characteristics of the resulting molecules. [] This fine-tuning through structural modifications is crucial for tailoring the compound for specific applications like fluorescent probes and dyes.

Q9: How does the presence of a nitro group affect the reactivity of this compound?

A9: The introduction of a nitro group increases the electrophilicity of the anhydride moiety, making it more reactive towards nucleophiles like amines. This effect is exploited in the synthesis of various derivatives, including those with potential biological activity. [, , ]

Q10: What strategies are employed to enhance the stability or solubility of this compound derivatives?

A10: Researchers explore strategies like forming quaternary ammonium salts in the alkyl chain at the 4-position of this compound to enhance water solubility, particularly for applications like fluorescent dyes in biological systems. [] Additionally, incorporating this compound units into polymer structures can improve stability and processability for various materials science applications. [, ]

Q11: What are the applications of this compound derivatives in material science?

A11: this compound derivatives find use in developing luminescent materials, including those for organic light-emitting diodes (OLEDs), fluorescent sensors, and security inks. [, , , ] Their tunable fluorescence properties and ability to form complexes with various metal ions make them attractive for these applications.

Q12: How is this compound utilized in the synthesis of fluorescent probes?

A12: Researchers functionalize this compound with various groups to create fluorescent probes for biological applications. These probes can detect specific analytes, including metal ions and biomolecules, with high sensitivity and selectivity. [, ]

Q13: What is the role of this compound in agricultural research?

A13: this compound acts as a herbicide safener, mitigating the phytotoxic effects of certain herbicides like barban and butachlor in crops like rice and oats. [, , , ] Its mechanism involves enhancing the activity of detoxifying enzymes in plants, thereby reducing herbicide injury.

Q14: Has this compound shown potential in biomedical applications?

A14: While not a drug itself, derivatives of this compound exhibit promising biological activities. Some derivatives show antimicrobial activity against various bacteria, yeasts, and molds, highlighting their potential as lead compounds for developing new antimicrobial agents. []

Q15: What is known about the environmental fate and degradation of this compound and its derivatives?

A15: While specific information on the environmental fate of this compound is limited in the provided research, some studies suggest its potential presence as a secondary atmospheric pollutant, particularly as this compound. [] This finding underscores the need for further research into its environmental persistence, degradation pathways, and potential ecological effects.

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